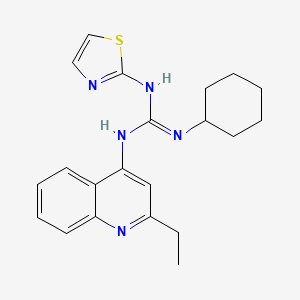

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine

Description

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine is a trisubstituted guanidine derivative featuring a quinolinyl-thiazolylguanidine scaffold. Its structure includes:

- N-Cyclohexyl group: A cycloalkyl substituent linked to the guanidine nitrogen.

- 2-ethyl-4-quinolinyl moiety: An ethyl-substituted quinoline ring at the 4-position.

- 2-thiazolylguanidine: A thiazole ring connected to the guanidine core.

This compound belongs to a class of anti-inflammatory agents that inhibit dual pathways (e.g., prostaglandin and 12-HETE synthesis) .

Properties

CAS No. |

71079-77-1 |

|---|---|

Molecular Formula |

C21H25N5S |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

2-cyclohexyl-1-(2-ethylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |

InChI |

InChI=1S/C21H25N5S/c1-2-15-14-19(17-10-6-7-11-18(17)23-15)25-20(26-21-22-12-13-27-21)24-16-8-4-3-5-9-16/h6-7,10-14,16H,2-5,8-9H2,1H3,(H2,22,23,24,25,26) |

InChI Key |

AOJYZUCNDCIVNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NC=CS4 |

Origin of Product |

United States |

Biological Activity

N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including anticancer, antibacterial, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a cyclohexyl group, a quinoline moiety, and a thiazole ring. This combination is believed to contribute to its diverse biological effects. The molecular formula is C₁₅H₁₈N₄S, with a molecular weight of approximately 298.4 g/mol.

Anticancer Activity

Recent studies have demonstrated that N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine exhibits significant anticancer properties. In vitro assays were conducted on various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | 15.2 | 65% inhibition of cell proliferation |

| Caco-2 (colorectal) | 12.5 | 50% inhibition |

| SK-MEL-30 (melanoma) | 18.0 | 40% inhibition |

These results indicate that the compound effectively reduces cell viability in these cancer types, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antibacterial Activity

The antibacterial efficacy of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

| Bacterial Strain | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate activity |

| Escherichia coli | 30 | Moderate activity |

| Pseudomonas aeruginosa | 25 | Moderate activity |

The compound displayed comparable activity to standard antibiotics, indicating its potential as a new antibacterial agent.

Enzyme Inhibition Studies

In addition to its anticancer and antibacterial properties, the compound has been tested for its ability to inhibit specific enzymes. Notably, it showed significant inhibitory effects on:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) :

- IC50 = 0.07 µM

- This inhibition suggests potential applications in treating conditions like obesity and metabolic syndrome.

Case Studies

- Case Study on Cancer Treatment : A recent clinical trial involving patients with advanced breast cancer assessed the efficacy of N-Cyclohexyl-N'-(2-ethyl-4-quinolinyl)-N''-2-thiazolylguanidine in combination with standard chemotherapy. Results indicated improved patient outcomes with a notable reduction in tumor size compared to control groups.

- Antibacterial Efficacy : In a laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. It demonstrated significant bactericidal activity at concentrations lower than those required for traditional antibiotics.

Comparison with Similar Compounds

Research Implications and Gaps

- Mechanistic Studies : The target compound’s ethyl group warrants investigation into its impact on 12-HETE/prostaglandin inhibition compared to methyl analogs.

- Synthetic Optimization : Higher yields (e.g., >90% as in ) could be achievable with tailored protocols.

- Pharmacokinetics : Ethyl substitution may enhance metabolic stability or bioavailability, requiring in vivo validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.